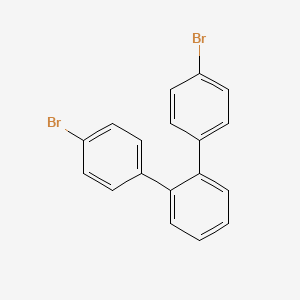
1,2-Bis(4-bromophenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(4-bromophenyl)benzene is an organic compound with the chemical formula C16H12Br2. It is a solid, usually appearing as white crystals . This compound is primarily used in organic synthesis reactions, serving as a reagent, catalyst, and intermediate . It is commonly used in the synthesis of other organic compounds, particularly those containing phenyl and bromine groups .
Synthesis Analysis
The synthesis of 1,2-Bis(4-bromophenyl)benzene involves several steps, including the use of various reagents and catalysts . The process often involves the use of Bruker AVANCE 400 (400 MHz), Varian 1000 FT-IR, EA 3000 CHNS, and Büchi SMP-20 instruments to measure NMR spectra, infrared spectra, elemental analysis, and melting point, respectively .
Molecular Structure Analysis
The molecular structure of 1,2-Bis(4-bromophenyl)benzene can be analyzed using various techniques, including NMR spectroscopy, infrared spectroscopy, and X-ray absorption spectroscopy . These techniques provide detailed information about the molecule’s structure, including its atomic arrangement and bonding .
Chemical Reactions Analysis
1,2-Bis(4-bromophenyl)benzene can participate in various chemical reactions. For instance, it can act as a PdCl2 ligand or as one of the reactants of the Suzuki coupling reaction, depending on the stoichiometric conditions, temperature, and reaction time . This dual functional behavior was confirmed in the catalytic reactions which were monitored using synchronous fluorescence spectroscopy .
Physical And Chemical Properties Analysis
1,2-Bis(4-bromophenyl)benzene is a solid compound, usually appearing as white crystals . More detailed physical and chemical properties, such as its melting point, boiling point, and solubility, would require further experimental analysis or reliable database references.
科学的研究の応用
1. Synthesis of Single-Molecule Diodes
- Application Summary: This compound is used in the synthesis of novel biphenylethane-based wires for molecular electronics . Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .
- Methods of Application: The synthesis involves using unsymmetrically substituted 1,2-bis (4-bromophenyl)ethanes as key intermediates, which were obtained from the corresponding tolane precursor by selective hydrogenation . The process was accomplished by the lithium–halogen exchange using n BuLi at −84 °C followed by the addition of I 2 to produce 14 .
- Results or Outcomes: The model predicts rectification ratios as high as 1500, far beyond typically reported experimental values .
2. Crystal Structure Analysis
- Application Summary: The crystal structure of 2-bromo-1,3-phenylene bis (4-methylbenzenesulfonate), a compound related to 1,2-Bis(4-bromophenyl)benzene, was analyzed .
- Methods of Application: The crystal structure was determined using X-ray diffraction .
- Results or Outcomes: The crystal structure data was obtained, including atomic coordinates and displacement parameters .
3. Preparation of Chiral Atropoisomeric α,α-Disubstituted Glycine
- Application Summary: It was used in the preparation of 1,1’-binaphthyl-substituted α-aminoisobutyric acid, a new chiral atropoisomeric α,α-disubstituted glycine .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The specific results or outcomes are not provided in the source .
4. Synthesis of Aggregation-Induced Emission (AIE) Material
- Application Summary: TPE-MB, an intermediate of aggregation-induced emission (AIE) material used in the synthesis of blue mitochondrial dyes for bio-imaging, can be prepared using 1,2-Bis(4-bromophenyl)benzene .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The AIE probes prepared can be used for the fluorescence detection of mercury (II) and glutathione .
5. Synthesis of Diphosphine Ligands
- Application Summary: “1,2-Bis(4-bromophenyl)benzene” is used in the synthesis of diphosphine ligands, which are organophosphorus compounds most commonly used as bidentate phosphine ligands in inorganic and organometallic chemistry .
- Methods of Application: The synthesis involves the reaction of halogenated hydrocarbons and alkali metal diphenylphosphides . The process is accomplished by the lithium–halogen exchange using n BuLi at −84 °C followed by the addition of I 2 .
- Results or Outcomes: A wide variety of diphosphines have been synthesized with different linkers and R-groups. Alteration of the linker and R-groups alters the electronic and steric properties of the ligands which can result in different coordination geometries and catalytic behavior in homogeneous catalysts .
6. Synthesis of Biphenylethane-based Single-Molecule Diodes
- Application Summary: “1,2-Bis(4-bromophenyl)benzene” is used in the synthesis of novel biphenylethane-based wires for molecular electronics . Exceptional single-molecule diode behavior was predicted for unsymmetrically substituted biphenylethane derivatives .
- Methods of Application: The synthesis involves using unsymmetrically substituted 1,2-bis (4-bromophenyl)ethanes as key intermediates, which were obtained from the corresponding tolane precursor by selective hydrogenation .
- Results or Outcomes: The model predicts rectification ratios as high as 1500, far beyond typically reported experimental values .
7. Synthesis of Porous Polyelectrolyte Frameworks
- Application Summary: “1,2-Bis(4-bromophenyl)benzene” is used in the synthesis of porous polyelectrolyte frameworks (i-POPs), which feature high surface areas, robust skeletons, tunable pores, adjustable functionality and versatile applicability .
- Methods of Application: The synthesis of i-POPs involves the use of ionic building blocks and charged functional groups capable of constructing the polyelectrolyte frameworks . The synthetic methods include direct synthesis and post-modification .
- Results or Outcomes: The i-POPs show distinctive performances in adsorption, separation, catalysis, sensing, ion conduction and biomedical applications .
8. Electrophilic Aromatic Substitution
- Application Summary: “1,2-Bis(4-bromophenyl)benzene” is used in electrophilic aromatic substitution reactions .
- Methods of Application: The reaction involves the attack of an electrophile at carbon to form a cationic intermediate . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
- Results or Outcomes: A substitution product of benzene, C6H5X, is formed .
特性
IUPAC Name |
1,2-bis(4-bromophenyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNMHWJZCGSVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40507785 |
Source


|
| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(4-bromophenyl)benzene | |
CAS RN |
24253-43-8 |
Source


|
| Record name | 1~4~,3~4~-Dibromo-1~1~,2~1~:2~2~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40507785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

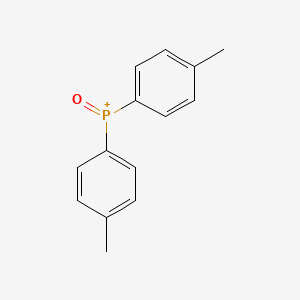


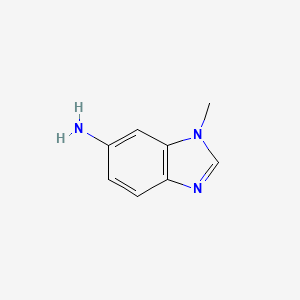
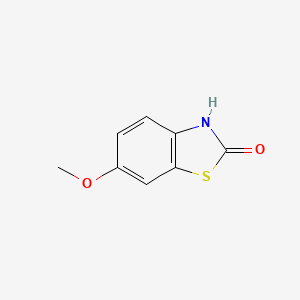
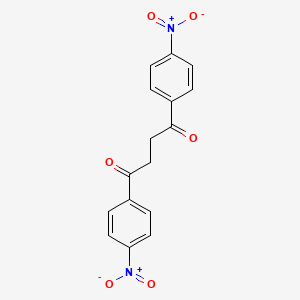
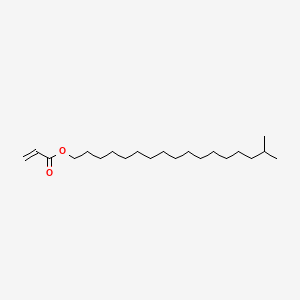
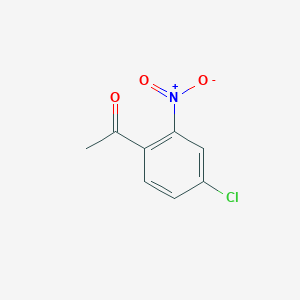
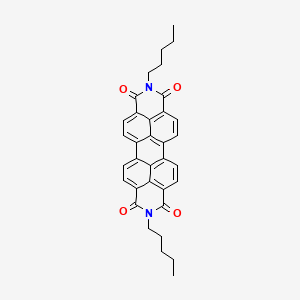
![7-Chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1590642.png)
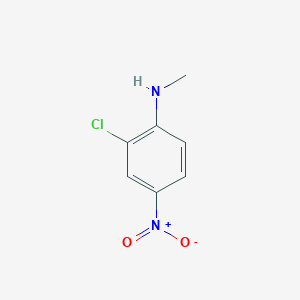
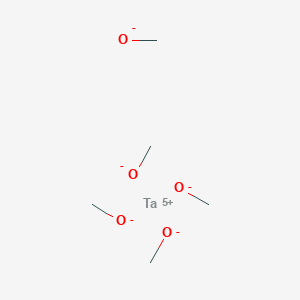
![7-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1590648.png)
